

Application Notes and Protocols for the Purity Assessment of Disperse Yellow 54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 54, also known as C.I. **Disperse Yellow 54** and Solvent Yellow 114, is a quinoline-based dye primarily used for dyeing polyester fibers.[1] Its chemical formula is C18H11NO3, with a molecular weight of 289.28 g/mol .[2][3] The purity of **Disperse Yellow 54** is critical for ensuring consistent color quality, dyeing performance, and meeting regulatory standards, particularly concerning potential impurities from the manufacturing process. This document provides detailed application notes and protocols for the analytical techniques used in the purity assessment of **Disperse Yellow 54**.

Potential Impurities

The purity assessment of **Disperse Yellow 54** focuses on identifying and quantifying the main component as well as any synthesis-related impurities. The common synthesis route involves the condensation of 2-methyl-3-hydroxyquinoline and phthalic anhydride.[4][5] Therefore, potential impurities may include:

- Unreacted Starting Materials:
 - 2-Methyl-3-hydroxyquinoline
 - o Phthalic anhydride

- · Intermediates and By-products:
 - Isatin (a potential precursor in the synthesis of 2-methyl-3-hydroxyquinoline)[4]
 - Other isomers or related compounds formed during the condensation reaction.

Analytical Techniques for Purity Assessment

Several chromatographic techniques are employed for the purity assessment of **Disperse Yellow 54**. High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative analysis, while Thin-Layer Chromatography (TLC) serves as a rapid qualitative screening tool. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for impurity identification.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV-Vis detection is a robust method for determining the purity of **Disperse Yellow 54** and quantifying impurities. A reversed-phase C18 column is typically used for separation.

Experimental Protocol: HPLC-UV Analysis

- Instrumentation:
 - HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
 - Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Reagents and Standards:
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade)
 - Formic acid or phosphoric acid (for mobile phase modification)
 - Disperse Yellow 54 reference standard
 - Standards of potential impurities (if available)

Methodological & Application

• Chromatographic Conditions:

- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient might be:
 - 0-20 min: 40% to 90% Acetonitrile
 - 20-25 min: 90% Acetonitrile
 - 25-30 min: 40% Acetonitrile
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: Maximum absorbance wavelength of Disperse Yellow 54 (approximately 420 nm).[6][7]
- Injection Volume: 10 μL

• Sample Preparation:

- Standard Solution: Accurately weigh and dissolve the Disperse Yellow 54 reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of dilutions for the calibration curve.
- Sample Solution: Accurately weigh and dissolve the **Disperse Yellow 54** sample in the same solvent as the standard to a similar concentration.

Analysis:

- Inject the standard solutions to construct a calibration curve.
- Inject the sample solution.
- The purity is calculated based on the peak area percentage of the main component relative to the total peak area of all components.

Data Presentation: Representative HPLC Method Performance

The following table summarizes typical performance characteristics for the HPLC analysis of disperse dyes, which can be expected for a validated **Disperse Yellow 54** method.

Parameter	Typical Value
Linearity Range	0.5 - 250 μg/mL[7]
Correlation Coefficient (r²)	> 0.995[7]
Limit of Detection (LOD)	~2.0 mg/kg[6]
Limit of Quantification (LOQ)	Typically 3x LOD
Precision (%RSD)	< 8.0%[7]
Recovery	92.1% - 98.7%[7]

Workflow for HPLC Analysis of Disperse Yellow 54

Click to download full resolution via product page

Caption: Workflow for the purity assessment of **Disperse Yellow 54** by HPLC.

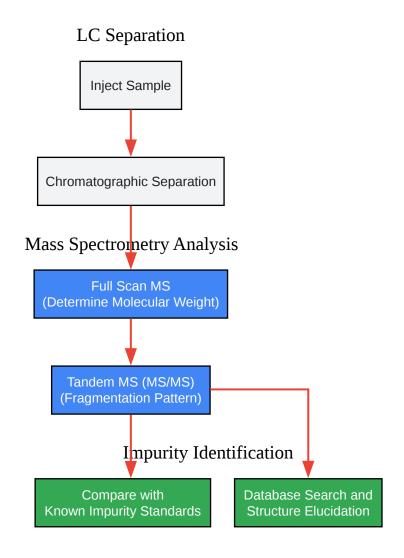
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Methodological & Application

For highly sensitive and specific identification and quantification of impurities, LC-MS/MS is the method of choice. This technique is particularly useful for identifying unknown impurities by providing molecular weight and fragmentation data.

Experimental Protocol: LC-MS/MS Analysis

- Instrumentation:
 - UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
 - Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μm particle size).
- Reagents and Standards:
 - · As per HPLC method, with high-purity solvents.
- Chromatographic Conditions:
 - Similar to the HPLC method, but often with a lower flow rate (e.g., 0.3-0.5 mL/min) to be compatible with the mass spectrometer.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
 - Scan Mode: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities.
 - MRM Transitions: Specific precursor-to-product ion transitions would need to be determined for **Disperse Yellow 54** and its potential impurities. For **Disperse Yellow 54** (m/z 290.08 for [M+H]+), hypothetical transitions could be monitored.
- Sample Preparation:
 - Similar to the HPLC method, but often with lower concentrations due to the higher sensitivity of the instrument.


Data Presentation: Representative LC-MS/MS Method Performance

The following table shows the expected performance of an LC-MS/MS method for disperse dye analysis.

Parameter	Typical Value
Linearity Range	2.0 - 100.0 ng/mL[7]
Correlation Coefficient (r²)	> 0.99[7]
Limit of Detection (LOD)	~2.0 ng/L[7]
Limit of Quantification (LOQ)	~8.0 ng/L[7]
Precision (%RSD)	Intraday: < 6%, Interday: < 13%[7]
Recovery	> 70%[7]

Logical Relationship for Impurity Identification by LC-MS/MS

Click to download full resolution via product page

Caption: Logical workflow for impurity identification using LC-MS/MS.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for the qualitative assessment of **Disperse Yellow 54** purity and for screening for the presence of major impurities.

Experimental Protocol: TLC Analysis

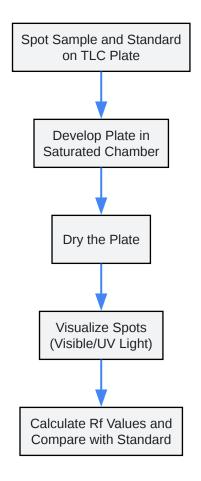
- Instrumentation:
 - TLC plates (e.g., silica gel 60 F254).

- o Developing chamber.
- UV lamp (254 nm and 365 nm).

Reagents:

- Mobile Phase: A mixture of non-polar and polar solvents. A common system for disperse
 dyes is toluene:ethyl acetate (e.g., 80:20 v/v). The optimal solvent system should be
 determined empirically.
- Sample and Standard Solutions: Prepared as for HPLC analysis, typically at a higher concentration (e.g., 1 mg/mL).

Procedure:


- Spot the **Disperse Yellow 54** sample and reference standard onto the TLC plate.
- Place the plate in a developing chamber saturated with the mobile phase.
- Allow the solvent front to move up the plate.
- Remove the plate, mark the solvent front, and allow it to dry.
- Visualize the spots under UV light and/or visible light.
- Calculate the Retention Factor (Rf) for each spot.

Analysis:

 The purity is assessed by comparing the chromatogram of the sample to that of the reference standard. The presence of additional spots in the sample lane indicates the presence of impurities.

Workflow for TLC Analysis of **Disperse Yellow 54**

Click to download full resolution via product page

Caption: General workflow for the qualitative analysis of **Disperse Yellow 54** by TLC.

Conclusion

The purity of **Disperse Yellow 54** can be effectively assessed using a combination of chromatographic techniques. HPLC provides reliable quantitative data on the main component and known impurities. LC-MS/MS offers unparalleled sensitivity and specificity for the identification of trace-level and unknown impurities. TLC serves as a rapid and valuable tool for qualitative screening. The selection of the most appropriate technique will depend on the specific requirements of the analysis, such as the need for quantitative data, the desired level of sensitivity, and the availability of instrumentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Disperse Yellow 54 | CAS 7576-65-0 | LGC Standards [lgcstandards.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Purity Assessment of Disperse Yellow 54]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b010061#analytical-techniques-for-purity-assessment-of-disperse-yellow-54]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com